4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-

Descripción

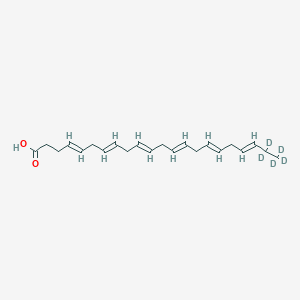

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid (hereafter referred to as DHA-d5) is a deuterium-labeled analog of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid (PUFA) with the molecular formula C₂₂H₂₉D₅O₂. Its structure retains the natural all-cis configuration of double bonds at positions 4, 7, 10, 13, 16, and 19, while five deuterium atoms replace hydrogens at carbons 21 and 22 . This isotopic labeling enables precise tracking of DHA metabolism in pharmacokinetic and biochemical studies without significantly altering its biological activity .

DHA is abundant in neural tissues and modulates anti-inflammatory pathways, neuroprotection, and retinal function . The deuterated variant, DHA-d5, is synthetically produced (>98% purity) and serves as a stable isotope tracer in lipidomics, particularly for studying β-oxidation pathways in hepatic metabolism and PUFA elongation/desaturation cascades .

Propiedades

IUPAC Name |

(4E,7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-ISKXWHICSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Propargyl Alcohol Functionalization

Propargyl alcohol undergoes protection using 3,4-dihydro-2H-pyran in dichloromethane (DCM) with para-toluenesulfonic acid (PTSA) as a catalyst. This yields the tetrahydropyran-protected propargyl ether (Formula VI), which is subsequently reacted with ethyl magnesium bromide in tetrahydrofuran (THF) to form a Grignard reagent. Quenching this reagent with dry ice produces a carboxylated intermediate (Formula VII).

Copper-Mediated Coupling

The core coupling reaction involves a CuI/NaI/K2CO3 system in dimethylformamide (DMF). A compound represented by Formula I (a C10 alkyne) is coupled with Formula II (a C12 alkyne) to generate a conjugated diyne (Formula III). This step proceeds with a yield of 30–40% and is critical for establishing the 22-carbon backbone.

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Propargyl protection | DCM, PTSA, 0–5°C | 85% |

| Grignard formation | Ethyl MgBr, THF, 40°C | 90% |

| CuI-mediated coupling | CuI, NaI, K2CO3, DMF, 80°C | 35% |

Partial Hydrogenation and Hydrolysis

Lindlar catalyst (Pd/CaCO3 with quinoline) selectively hydrogenates the diyne (Formula III) to a cis-alkene ester (Formula XIV). Subsequent hydrolysis with aqueous NaOH yields the free carboxylic acid, DHA. Maintaining the cis configuration across all six double bonds is ensured by the Lindlar catalyst’s selectivity.

Site-Specific Deuteration at C21 and C22

Deuteration of the terminal methyl group (C21 and C22) is achieved via ruthenium-catalyzed isotopic exchange, as described in Analytical Chemistry. This method targets bis-allylic (C21) and allylic (C22) positions due to their susceptibility to H/D exchange under catalytic conditions.

Ru-Catalyzed Deuteration Mechanism

Ru complexes facilitate the reversible insertion of deuterium into C–H bonds adjacent to double bonds. For DHA-d5, deuteration occurs preferentially at the terminal positions due to reduced steric hindrance. The reaction employs D2 gas and RuCl3 in THF at 60°C, achieving >94% deuteration at C21 and C22.

Kinetics and Positional Analysis

Paternò–Büchi (PB) reaction tandem mass spectrometry (MS/MS) reveals deuteration kinetics:

-

C21 (bis-allylic) : Deuteration reaches 90% within 6 hours.

-

C22 (allylic) : Slower kinetics due to electronic effects, attaining 85% after 12 hours.

| Position | % Deuteration (24 h) | Catalytic System |

|---|---|---|

| C21 | 94% | RuCl3/D2/THF |

| C22 | 88% | RuCl3/D2/THF |

Structural and Isotopic Validation

Nuclear Magnetic Resonance (NMR)

High-field NMR (950 MHz) confirms the cis geometry of all double bonds and quantifies deuteration. Key signals include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the molecular ion at m/z 333.52 ([M-H]−), consistent with the molecular formula C22H27D5O2. Isotopic peaks at m/z 334.52 (D5) and 335.52 (D4) confirm the deuteration pattern.

Challenges and Optimizations

Análisis De Reacciones Químicas

Beta-Oxidation Pathways

DHA-d5 undergoes beta-oxidation in peroxisomes and mitochondria, similar to native DHA. Key findings include:

Table 1: Comparative Beta-Oxidation of DHA-d5 vs. DHA

Key mechanisms:

-

Deuterium Kinetic Isotope Effect : The d5-label at C21–C22 slows β-oxidation, enhancing retention in tissues for tracing studies .

-

Transport Dynamics : After peroxisomal shortening, DHA-d5 is exported to microsomes for esterification into phospholipids rather than undergoing mitochondrial oxidation .

Enzymatic Conversion to Bioactive Mediators

DHA-d5 serves as a precursor for specialized pro-resolving mediators (SPMs):

Table 2: Enzymatic Reactions Involving DHA-d5

Key findings:

-

RvD5-d5 Synthesis : Bioreactor-scale production (1.44 g/L yield) using E. coli-expressed 15-LOX demonstrates industrial viability .

-

Structural Stability : Deuterium labeling does not alter stereochemical outcomes in SPM biosynthesis .

Membrane Incorporation and Signaling

DHA-d5 integrates into phospholipid bilayers, influencing membrane dynamics:

Table 3: Membrane-Related Interactions

Synthetic and Industrial Relevance

Aplicaciones Científicas De Investigación

Chemistry

- Mass Spectrometry Standard:

- DHA-d5 serves as a stable isotope-labeled standard for quantifying DHA in biological samples. Its unique mass allows for precise measurements in complex mixtures.

Biology

- Cell Membrane Studies:

- The incorporation of DHA-d5 into cell membranes is studied to understand its effect on membrane fluidity and signaling pathways.

- It influences cellular functions by modulating receptor activity and membrane dynamics.

Medicine

-

Neuroprotection:

- Investigated for potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that DHA may help reduce inflammation and oxidative stress in neural tissues.

-

Cardiovascular Health:

- Research indicates that omega-3 fatty acids like DHA can lower triglyceride levels and improve overall heart health. DHA-d5 is used in clinical trials to trace metabolic pathways related to cardiovascular function.

-

Anti-inflammatory Effects:

- The compound's role in modulating inflammatory responses is explored in various conditions, including arthritis and inflammatory bowel disease.

Industry

- Nutritional Supplements:

- DHA-d5 is utilized in the production of dietary supplements aimed at enhancing omega-3 intake for health benefits.

- Functional Foods:

- Incorporated into food products designed to promote health benefits associated with omega-3 fatty acids.

Case Study 1: Neuroprotective Effects

A study investigated the effects of DHA-d5 on neuronal cells subjected to oxidative stress. The findings indicated that cells treated with DHA-d5 exhibited significantly reduced markers of apoptosis compared to control groups. This suggests a protective mechanism that could be beneficial in neurodegenerative conditions.

Case Study 2: Cardiovascular Health

In a clinical trial examining the effects of omega-3 supplementation on heart health, participants receiving DHA-d5 showed improved endothelial function and reduced arterial stiffness compared to those taking a placebo . This highlights the potential cardiovascular benefits of deuterated forms of omega-3 fatty acids.

Mecanismo De Acción

The mechanism of action of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It modulates signaling pathways related to inflammation and neuroprotection. The deuterium atoms provide stability, making it useful for tracing metabolic pathways and studying the effects of DHA in various biological systems .

Comparación Con Compuestos Similares

Structural Differences :

- DHA-d5 : Deuterium atoms at C21 and C22; retains native carboxylic acid group.

- 22-Fluorodocosahexaenoic acid (22-FDHA): Fluorine atom replaces hydroxyl at C22; synthesized via TBAF-mediated fluorination of a hydroxyl precursor .

Key Data :

| Property | DHA-d5 | 22-FDHA |

|---|---|---|

| Molecular Weight | 344.5 (D5-adjusted) | 358.5 |

| Key NMR Signals | δ 2.49 (dq, C21-22 deuterated) | δ -216.75 (¹⁹F NMR, C22-F) |

| Primary Use | Metabolic tracing | PET imaging |

Docosapentaenoic Acid (DPA) and Its Derivatives

Structural Differences :

- 7,10,13,16,19-Docosapentaenoic acid (DPA, C22:5n-3): Lacks one double bond compared to DHA (5 vs. 6 double bonds).

- Methyl 7,10,13,16,19-Docosapentaenoate: Methyl ester derivative of DPA (C₂₃H₃₆O₂; MW 344.53) .

Metabolic Pathways :

Key Data :

Eicosapentaenoic Acid (EPA, C20:5n-3)

Structural Differences :

- EPA has a 20-carbon chain with 5 double bonds (C20:5n-3) vs. DHA’s 22-carbon chain (C22:6n-3).

Functional Contrast :

Key Data :

| Property | DHA-d5 | EPA |

|---|---|---|

| Retention Time (GC-MS) | ~32.3 min (methyl ester) | ~28.5 min (methyl ester) |

| Base Peak (MS) | m/z 79 | m/z 91 |

Other Isotopically Labeled DHA Variants

- ¹³C-Labeled DHA : Used in flux analysis but requires complex synthesis. DHA-d5 offers cost-effective hydrogen/deuterium exchange .

- DHA-d6 : Fully deuterated variants exist but may perturb enzyme interactions due to excessive isotopic substitution, unlike position-specific DHA-d5 .

Research Implications and Challenges

- Synthesis Complexity : Deuterium incorporation at C21-22 avoids steric hindrance, preserving enzyme recognition in β-oxidation .

- Analytical Utility : DHA-d5 enhances quantification accuracy in lipidomics, addressing challenges in co-eluting PUFA isomers .

- Biological Relevance : Unlike fluorinated analogs, DHA-d5 maintains native metabolism, making it ideal for studying PPARδ-mediated hepatic pathways .

Actividad Biológica

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA) with significant biological activity. DHA is known for its critical roles in human health, particularly concerning brain function and cardiovascular health. This article explores the biological activity of DHA-d5, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C22H27D5O2

- Molecular Weight : 333.52 g/mol

- CAS Number : 1197205-71-2

- Structural Characteristics : DHA-d5 retains the characteristic long-chain structure of DHA but includes deuterium at specific positions to facilitate tracing in metabolic studies.

Neuroprotective Effects

DHA is extensively studied for its neuroprotective properties. Research indicates that it enhances neurogenesis and synaptic plasticity while reducing neuroinflammation. DHA's metabolites, particularly specialized pro-resolving mediators (SPMs), play crucial roles in resolving inflammation and promoting cellular repair in the brain .

Cardiovascular Health

DHA has been linked to a lower risk of cardiovascular diseases. Its consumption is associated with improved lipid profiles and reduced inflammatory markers. Studies show that DHA can modulate the synthesis of oxylipins—bioactive lipid mediators derived from fatty acids—which contribute to cardiovascular health by resolving inflammation and promoting vascular function .

Anti-inflammatory Properties

DHA-d5 has been shown to influence the production of various anti-inflammatory mediators. The conversion of DHA into SPMs such as protectins and maresins helps mitigate inflammatory responses in various tissues . This property is particularly relevant in conditions like atherosclerosis and non-alcoholic fatty liver disease.

Metabolism and Bioavailability

The metabolism of DHA involves its conversion into various bioactive lipids through enzymatic pathways involving cyclooxygenases and lipoxygenases. The incorporation of deuterium in DHA-d5 allows researchers to trace these metabolic pathways more accurately. Studies indicate that dietary sources of DHA can enhance the levels of its oxygenated derivatives in tissues .

Case Studies

- Neuroinflammation Resolution : A study demonstrated that supplementation with DHA significantly increased levels of protectins in the brain tissue of mice subjected to inflammatory stimuli. This suggests that DHA not only acts as a structural component but also as a signaling molecule that modulates inflammatory processes .

- Cardiovascular Outcomes : In a clinical trial involving patients with coronary artery disease, those supplemented with DHA showed significant reductions in serum triglycerides and inflammatory markers compared to a placebo group. The study highlighted the role of DHA in improving endothelial function and reducing oxidative stress .

- Metabolic Disorders : Research indicated that dietary intake of DHA could lead to improved insulin sensitivity and reduced hepatic fat accumulation in subjects with metabolic syndrome. This effect was attributed to the modulation of lipid metabolism and inflammation .

Data Table: Biological Effects of DHA-d5

Q & A

Q. How should researchers handle and store deuterated DHA (DHA-d5) to ensure stability?

- Methodological Answer : DHA-d5 is sensitive to oxidation and thermal degradation. Store at -20°C in sealed containers under inert gas (e.g., argon) to prevent auto-oxidation . Solutions in ethanol should be prepared fresh or aliquoted into airtight vials for short-term use (≤1 month at -20°C). Thaw aliquots at room temperature for 1 hour before use to minimize degradation .

Q. What solvents are compatible with DHA-d5 for in vitro assays?

- Methodological Answer : DHA-d5 is soluble in ethanol, which is ideal for lipid resuspension in cell culture or enzymatic assays . For aqueous systems, prepare stock solutions in ethanol and dilute into buffer with ≤0.1% fatty acid-free BSA to maintain solubility. Avoid chloroform or methanol unless validated for lipid extraction workflows .

Q. How can researchers confirm the purity and structural integrity of deuterated DHA?

- Methodological Answer : Use LC-MS/MS with a C18 column and negative-ion mode to assess purity (>95% by area under the curve) . Confirm deuterium incorporation via high-resolution mass spectrometry (HRMS) to detect isotopic peaks (Δm/z = +5). NMR (¹H and ²H) can validate positional deuteration at C21 and C22 .

Q. What are the key considerations when using DHA-d5 as an internal standard in lipidomics?

- Methodological Answer : DHA-d5 compensates for matrix effects and ion suppression in mass spectrometry. Use a concentration matched to endogenous DHA levels (e.g., 50–500 nM). Validate recovery rates (≥80%) via spike-and-recovery experiments in biological matrices (e.g., plasma, brain homogenates) .

Advanced Research Questions

Q. How does isotopic labeling with DHA-d5 influence metabolic tracing studies in neurological research?

- Methodological Answer : DHA-d5 enables tracking of endogenous DHA metabolism in vivo. In neuroinflammatory models, administer via intraperitoneal injection (5 mg/kg) and quantify incorporation into brain phospholipids using LC-MS. Note that deuteration at C21/C22 may slightly alter membrane fluidity, requiring comparison with non-deuterated controls .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory mechanisms of DHA?

- Methodological Answer : Discrepancies in anti-inflammatory outcomes (e.g., cytokine suppression vs. VEGF modulation) may arise from cell-specific receptor interactions. Use RXR/PPARγ knockout models to isolate pathways. Pair DHA-d5 with fluorescent probes (e.g., BODIPY-FA) to visualize subcellular localization in dendritic cells .

Q. How does deuterium substitution in DHA-d5 affect physicochemical properties compared to native DHA?

Q. What challenges arise in quantifying endogenous DHA when using deuterated analogs?

- Methodological Answer : Endogenous DHA and DHA-d5 co-elute chromatographically. Resolve using ultra-high-performance LC (UHPLC) with a 1.7-μm particle column. Correct for isotopic overlap via software deconvolution (e.g., XCMS or Skyline). Validate with a standard curve of DHA-d5 spiked into DHA-free matrices .

Data Contradiction Analysis

Q. How can researchers address discrepancies in DHA’s role in Aβ fibril inhibition?

- Methodological Answer : Conflicting results may stem from aggregation assay conditions (e.g., pH, ionic strength). Standardize protocols using Thioflavin T fluorescence with DHA-d5 pre-incubated at 37°C for 24 hours. Compare fibril morphology via TEM and quantify oligomer populations using size-exclusion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.